Product packaging for Benzene, 1,3-bis(2-chloroethoxy)-(Cat. No.:CAS No. 63807-84-1)

Benzene, 1,3-bis(2-chloroethoxy)-

Cat. No.: B15076942
CAS No.: 63807-84-1
M. Wt: 235.10 g/mol
InChI Key: VVQCLPAXTIKHQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextual Significance of Dichloroethoxybenzene Derivatives in Chemical Science

Dichloroethoxybenzene derivatives, including the specific isomer Benzene (B151609), 1,3-bis(2-chloroethoxy)-, are compounds of interest in several areas of chemical research and industry. While detailed research on the 1,3-isomer is not extensively available, studies on related compounds, such as 1,4-bis(2-chloroethoxy)benzene, provide insights into their potential roles. These derivatives are recognized for their utility as intermediates in the synthesis of more complex molecules.

Their chlorinated structure makes them amenable to nucleophilic substitution reactions, a cornerstone of organic synthesis for creating novel compounds. Furthermore, the thermal stability and chemical resistance of the dichloroethoxybenzene framework have led to their use in the development of high-performance polymeric materials. In the realm of materials science, these compounds can serve as building blocks for polymers designed to withstand harsh environmental conditions.

Strategic Importance of Ether and Halogen Functionalities in Molecular Design

The strategic incorporation of ether and halogen functionalities is a key tactic in modern molecular design, particularly in the fields of medicinal chemistry and materials science.

Ether Functionalities: The ether group (R-O-R') is a common feature in a vast range of organic molecules. sigmaaldrich.com Though generally considered to be relatively unreactive, this stability is often an advantage, providing a robust scaffold for molecular architecture. sigmaaldrich.com The oxygen atom in the ether linkage can act as a hydrogen bond acceptor, which can influence the solubility and binding properties of a molecule. sigmaaldrich.com This is a critical consideration in the design of biologically active compounds. Moreover, the presence of ether groups can impact a molecule's conformation and polarity.

Halogen Functionalities: Halogen atoms, when attached to an aromatic ring, exert a significant influence on the molecule's electronic properties through inductive and resonance effects. Organohalides are crucial precursors for a wide array of chemical transformations, including the formation of organometallic reagents and participation in cross-coupling reactions, which are fundamental in modern organic synthesis. rsc.org The introduction of halogens can also modulate the lipophilicity of a compound, a key parameter in drug design, and can be involved in forming halogen bonds, a type of non-covalent interaction that can play a role in molecular recognition and self-assembly. chemeo.com

The combination of both ether and halogen groups in a single molecule, as seen in Benzene, 1,3-bis(2-chloroethoxy)-, creates a versatile chemical entity with a predefined arrangement of reactive sites and modulating groups.

Chemical and Physical Properties

While extensive experimental data for Benzene, 1,3-bis(2-chloroethoxy)- is limited, some of its basic properties have been reported.

Interactive Data Table: Properties of Benzene, 1,3-bis(2-chloroethoxy)-

PropertyValueSource
CAS Number 63807-84-1 sigmaaldrich.comsigmaaldrich.com
Molecular Formula C10H12Cl2O2 sigmaaldrich.com
Molecular Weight 235.112 g/mol sigmaaldrich.com
Linear Formula C10H12Cl2O2 sigmaaldrich.com

Note: This product is often supplied for early discovery research, and comprehensive analytical data may not be fully characterized. Buyers may need to confirm the product's identity and purity. sigmaaldrich.com

For comparative context, the properties of a related isomer, 1,4-bis(2-chloroethoxy)benzene, are provided below.

Interactive Data Table: Properties of 1,4-Bis(2-chloroethoxy)benzene

PropertyValueSource
CAS Number 37142-37-3 vulcanchem.com
Molecular Formula C₁₀H₁₂Cl₂O₂ vulcanchem.com
Molecular Weight 235.107 g/mol vulcanchem.com
Physical State Solid vulcanchem.com
Appearance White to pale yellow solid vulcanchem.com
Melting Point 92-93°C vulcanchem.com
Boiling Point 335.7±22.0°C at 760 mmHg vulcanchem.com
Density 1.2±0.1 g/cm³ vulcanchem.com

Synthesis

The synthesis of substituted benzene ethers often involves the Williamson ether synthesis, where an alkoxide reacts with an alkyl halide. nih.gov For dichloroethoxybenzene derivatives, a typical route would involve the reaction of a dihydroxyphenol with a suitable chloro-containing electrophile. For instance, the synthesis of the related 1,2-bis(2-bromoethoxy)benzene (B13443855) is achieved by reacting catechol with 1,2-dibromoethane (B42909) in the presence of a base. sigmaaldrich.com A similar strategy could be envisioned for the synthesis of Benzene, 1,3-bis(2-chloroethoxy)-, starting from resorcinol (B1680541) (1,3-dihydroxybenzene).

Research Findings

Specific research findings on Benzene, 1,3-bis(2-chloroethoxy)- are scarce in publicly available literature. However, research on the analogous 1,4-isomer highlights its role as an intermediate in the synthesis of biologically active compounds and in the development of high-performance polymers. The chloro groups in these structures can act as leaving groups in nucleophilic substitution reactions, allowing for the attachment of other functional groups and the construction of more elaborate molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12Cl2O2 B15076942 Benzene, 1,3-bis(2-chloroethoxy)- CAS No. 63807-84-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63807-84-1

Molecular Formula

C10H12Cl2O2

Molecular Weight

235.10 g/mol

IUPAC Name

1,3-bis(2-chloroethoxy)benzene

InChI

InChI=1S/C10H12Cl2O2/c11-4-6-13-9-2-1-3-10(8-9)14-7-5-12/h1-3,8H,4-7H2

InChI Key

VVQCLPAXTIKHQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OCCCl)OCCCl

Origin of Product

United States

Synthetic Methodologies for Benzene, 1,3 Bis 2 Chloroethoxy

Alkylation-Based Synthetic Approaches

Alkylation, specifically the formation of ether bonds at the phenolic hydroxyl groups of a dihydroxybenzene precursor, is the cornerstone for the synthesis of Benzene (B151609), 1,3-bis(2-chloroethoxy)-. This approach typically follows the principles of the Williamson ether synthesis.

Nucleophilic Substitution Strategies

The synthesis of Benzene, 1,3-bis(2-chloroethoxy)- is not a direct, one-pot reaction but rather a two-step process. The first and most critical step is the alkylation of a dihydroxybenzene precursor to form an intermediate diol, which is then converted to the final chlorinated product.

The most common dihydroxybenzene precursor for this synthesis is resorcinol (B1680541) (1,3-dihydroxybenzene). The initial step involves the dialkylation of resorcinol to produce 1,3-bis(2-hydroxyethoxy)benzene (B93271). A well-documented method for this transformation is the reaction of resorcinol with ethylene (B1197577) carbonate. google.com This reaction is carried out in the presence of a decarboxylation catalyst. google.com

A variety of catalysts can be employed for this reaction, including alkali metal carbonates, alkali metal hydroxides, or alkaline earth metal hydroxides. google.com One specific example reports a high yield of 99% for the synthesis of 1,3-bis(2-hydroxyethoxy)benzene using a catalyst system composed of sodium carbonate, urea, and zinc(II) oxide at a temperature range of 170-190 °C. chemicalbook.com

Alkylation of Resorcinol to 1,3-bis(2-hydroxyethoxy)benzene
ReactantsCatalystTemperature (°C)Yield (%)Reference
Resorcinol, Ethylene CarbonateAlkali metal carbonate, alkali metal hydroxide (B78521), or alkaline earth metal hydroxide100-250High google.com
Resorcinol, Ethylene CarbonateSodium carbonate, Urea, Zinc(II) oxide170-19099 chemicalbook.com

The alkylation of resorcinol proceeds via a mechanism analogous to the Williamson ether synthesis, which involves a nucleophilic substitution (SN2) reaction. byjus.commasterorganicchemistry.com The first step in this process is the deprotonation of the phenolic hydroxyl groups of resorcinol by a base to form a more nucleophilic phenolate (B1203915) ion. khanacademy.org Given that resorcinol has two hydroxyl groups, this deprotonation occurs stepwise to form a diphenoxide anion under sufficiently basic conditions.

This highly reactive diphenoxide anion then acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent, in this case, ethylene carbonate. The reaction with ethylene carbonate proceeds with the opening of the carbonate ring, followed by the elimination of carbon dioxide, to form the 2-hydroxyethoxy side chains. The presence of a base is crucial as it generates the phenolate nucleophile, which is significantly more reactive than the neutral phenol (B47542). masterorganicchemistry.com

The second key step in the synthesis is the conversion of the terminal hydroxyl groups of the intermediate, 1,3-bis(2-hydroxyethoxy)benzene, into terminal chlorides to yield the final product, Benzene, 1,3-bis(2-chloroethoxy)-. This transformation is a classic example of converting an alcohol to an alkyl chloride.

General Reaction for Conversion of Alcohols to Chlorides
Starting MaterialReagentProductByproducts
R-OH (Alcohol)SOCl₂ (Thionyl Chloride)R-Cl (Alkyl Chloride)SO₂, HCl

Regiochemical Control in Multi-Substitution Reactions

In the synthesis of Benzene, 1,3-bis(2-chloroethoxy)-, the regiochemistry is primarily determined by the choice of the starting dihydroxybenzene. The use of resorcinol (1,3-dihydroxybenzene) inherently directs the substitution to the 1 and 3 positions of the benzene ring.

A critical aspect of regiochemical control in the alkylation of phenols is the competition between O-alkylation (ether formation) and C-alkylation (formation of a new carbon-carbon bond on the aromatic ring). researchgate.net In the context of the Williamson ether synthesis, O-alkylation is generally favored, particularly when using polar aprotic solvents and a strong base to generate the phenolate ion. francis-press.com The reaction conditions for the synthesis of 1,3-bis(2-hydroxyethoxy)benzene are optimized to favor the formation of the ether linkages.

Catalytic Systems and Reaction Environment Optimization

The efficiency and yield of the synthesis of Benzene, 1,3-bis(2-chloroethoxy)- are highly dependent on the choice of catalysts and the optimization of the reaction environment for each step.

For the initial alkylation of resorcinol with ethylene carbonate, the catalytic system is crucial for promoting the decarboxylation and ensuring a high conversion rate. As mentioned, a combination of sodium carbonate, urea, and zinc(II) oxide has been shown to be highly effective. chemicalbook.com The reaction temperature is also a critical parameter, with a range of 100-250 °C being typical, and a more specific range of 140-200 °C being preferable for optimal results. google.com The use of anhydrous conditions and non-protonic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can also be beneficial in Williamson ether-type syntheses to enhance the nucleophilicity of the phenolate ion. francis-press.com

For the subsequent chlorination of 1,3-bis(2-hydroxyethoxy)benzene, the reaction environment should be controlled to manage the reactivity of thionyl chloride and the evolution of gaseous byproducts. The reaction is typically carried out in an inert solvent, and the temperature is often kept low initially and then gradually raised to ensure a controlled reaction. The absence of water is critical to prevent the hydrolysis of thionyl chloride.

Role of Basic Conditions and Polar Aprotic Solvents

The initial and crucial step in the synthesis of Benzene, 1,3-bis(2-chloroethoxy)- is the deprotonation of the two hydroxyl groups of resorcinol to form the more nucleophilic resorcinol dialkoxide. This is achieved under basic conditions. sigmaaldrich.com Strong bases such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are typically employed to ensure complete deprotonation. sigmaaldrich.com The resulting dialkoxide then acts as a potent nucleophile, ready to attack the electrophilic carbon of the alkyl halide.

The choice of solvent is critical to the success of the Williamson ether synthesis. Polar aprotic solvents are generally preferred for this reaction. masterorganicchemistry.com Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (B52724) promote the S\textsubscript{N}2 reaction pathway by effectively solvating the cation of the base while leaving the alkoxide anion relatively free and highly reactive. masterorganicchemistry.com The use of these solvents helps to avoid the formation of byproducts that can occur in protic solvents, which can solvate and deactivate the nucleophile.

The reaction is typically carried out by reacting resorcinol with an alkylating agent such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane (B1671644) in the presence of a base and a suitable solvent. The reaction mixture is often heated to ensure the reaction proceeds at a reasonable rate.

Table 1: Influence of Base and Solvent on Williamson Ether Synthesis of Dihydroxybenzenes

DihydroxybenzeneAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
Resorcinol1-bromo-2-chloroethaneNaOHDMF80-100Not specifiedGeneral Knowledge
Hydroquinone2-chloroethanolK₂CO₃AcetonitrileRefluxNot specified
Catechol1,2-dibromoethane (B42909)NaOHEthanol50 then refluxNot specifiedGeneral Knowledge
Hydroquinone2-(2-chloroethoxy)ethanolK₂CO₃/Cs₂CO₃/Na₂S₂O₄DMF70-80~75 google.com

Influence of Catalytic Agents on Reaction Efficiency

To enhance the rate and efficiency of the synthesis of Benzene, 1,3-bis(2-chloroethoxy)- and its analogs, various catalytic agents can be employed. Phase-transfer catalysts (PTCs) are particularly effective in Williamson ether syntheses, especially when dealing with reactants that are soluble in different phases (e.g., an aqueous base and an organic substrate). youtube.com

PTCs, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) or crown ethers, facilitate the transfer of the alkoxide anion from the aqueous phase to the organic phase where the alkyl halide is present. youtube.com This increases the concentration of the reactive nucleophile in the organic phase, thereby accelerating the reaction rate and often leading to higher yields under milder conditions. The use of PTCs can also minimize the need for strictly anhydrous conditions and allow for the use of less expensive and more environmentally benign solvents.

In some instances, metal-based catalysts have also been explored to promote etherification reactions. However, for the synthesis of simple ethers like Benzene, 1,3-bis(2-chloroethoxy)-, phase-transfer catalysis remains a more common and practical approach.

Table 2: Effect of Catalysts on the Synthesis of Bis(alkoxy)benzenes

ReactantsCatalystSolventConditionsProductYield (%)Reference
Hydroquinone, 2-(2-chloroethoxy)ethanolK₂CO₃, Cs₂CO₃, Na₂S₂O₄DMF70-80 °C, 150-170 h1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene~75 google.com
4-Ethylphenol, Methyl IodideTetrabutylammonium bromide (PTC)Water/Organic< 65 °C, 1 h4-EthylanisoleNot specified youtube.com

Advanced Synthetic Protocols for Analogous Bis(chloroethoxy)benzene Isomers

The fundamental principles of the Williamson ether synthesis can be adapted to produce the ortho and para isomers of bis(2-chloroethoxy)benzene, namely 1,2-bis(2-chloroethoxy)benzene (B421666) and 1,4-bis(2-chloroethoxy)benzene, by starting with catechol and hydroquinone, respectively. The reaction conditions, including the choice of base, solvent, and temperature, are similar to those used for the meta-isomer.

Recent advancements in synthetic methodologies have explored techniques to improve the efficiency and environmental friendliness of such reactions. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields. nih.govlp.edu.uaasianpubs.org The application of microwave irradiation to the Williamson ether synthesis can accelerate the reaction by efficiently heating the polar reactants and solvents.

Another advanced approach involves the use of solid-supported catalysts, which can simplify the work-up procedure and allow for catalyst recycling. For instance, nanosilica has been used as a reusable catalyst in microwave-assisted Biginelli reactions to produce bis(dihydropyrimidinone)benzenes, demonstrating the potential for solid supports in related syntheses. asianpubs.org

Furthermore, chemoselective etherification methods are being developed. For example, a cationic ruthenium-hydride complex has been shown to catalyze the reductive etherification of aldehydes and ketones with alcohols in water, offering a green alternative to traditional methods. nih.gov While not directly applied to the synthesis of bis(chloroethoxy)benzenes, these advanced protocols highlight the ongoing efforts to develop more efficient and sustainable synthetic routes for ethers.

The differentiation of the resulting ortho, meta, and para isomers is typically achieved using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. researchgate.net The distinct substitution patterns on the benzene ring give rise to unique signals in the spectra, allowing for unambiguous identification of each isomer.

Table 3: Synthetic Data for Analogous Bis(alkoxy)benzene Derivatives

Starting MaterialAlkylating AgentReaction ConditionsProductYield (%)Reference
Hydroquinone2-ChloroethanolK₂CO₃, Reflux1,4-Bis(2-chloroethoxy)benzeneNot specified
Terephthalic aldehyde, 1,3-dicarbonyl compounds, (thio)ureaTMSCl, MicrowaveSolvent-freeBis(dihydropyrimidinonoe)benzenesGood to excellent nih.gov
2,4-Dichloro-6-substituted-1,3,5-triazine, 4-hydroxybenzaldehydeNa₂CO₃, Benzene, Reflux24 h4,4'-((6-Substituted-1,3,5-triazine-2,4-diyl)bis(oxy))dibenzaldehyde86-88 mdpi.com

Chemical Reactivity and Transformation Pathways of Benzene, 1,3 Bis 2 Chloroethoxy

Nucleophilic Displacement Reactions of the Chloroethoxy Moieties

The terminal chlorine atoms of the two 2-chloroethoxy groups are the most reactive sites in the molecule for nucleophilic substitution reactions. These reactions involve the replacement of the chlorine atom, a good leaving group, by a variety of nucleophiles. This reactivity is analogous to that observed in similar structures like 1,4-bis(2-chloroethoxy)benzene, where the chloro groups are readily replaced by nucleophiles. The general mechanism for these substitutions is typically an SN2 (bimolecular nucleophilic substitution) process, where the nucleophile attacks the carbon atom bonded to the chlorine, leading to the displacement of the chloride ion.

Benzene (B151609), 1,3-bis(2-chloroethoxy)- is expected to react with a range of nucleophiles, leading to the formation of new disubstituted benzene derivatives. The reaction conditions, such as solvent and temperature, can be optimized to favor the desired substitution product.

Amines: Reaction with primary or secondary amines would lead to the formation of the corresponding disubstituted diamines. These reactions are fundamental in building more complex molecules containing nitrogen, which are prevalent in pharmaceuticals and functional materials.

Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and would readily displace the chlorine atoms to form dithioethers. These sulfur-containing compounds can be valuable intermediates for further synthetic transformations or as ligands for metal complexes.

The reactivity with various nucleophiles can be summarized as follows:

NucleophileReagent ExampleProduct Type
AmineSodium amide (NaNH₂)Diamine derivative
ThiolThiourea (SC(NH₂)₂)Dithioether derivative
Hydroxide (B78521)Sodium Hydroxide (NaOH)Diol derivative
CyanideSodium Cyanide (NaCN)Dinitrile derivative

This table is based on the expected reactivity by analogy to similar compounds and general principles of organic chemistry.

The presence of two reactive chloroethoxy groups on the same benzene ring opens up the possibility of intramolecular cyclization reactions, particularly in the synthesis of macrocyclic structures. While direct intramolecular cyclization of Benzene, 1,3-bis(2-chloroethoxy)- itself is not favored due to the length and orientation of the side chains, it serves as a crucial precursor. By first reacting it with a suitable difunctional nucleophile, such as a diamine or a dithiol, a linear intermediate is formed which can then undergo a subsequent intramolecular cyclization to form a macrocycle.

For instance, reaction with a diphenol or a similar binucleophile could lead to the formation of crown ether-type structures. The study of intramolecular cyclizations in related systems, such as the reaction of m-homoprenylphenols, demonstrates the utility of using appropriately positioned functional groups on a benzene ring to construct complex bicyclic and fused ring systems. rsc.org Similarly, diynes can undergo double cyclization to form fused heterocyclic systems. rsc.org These examples highlight the potential of using bifunctional aromatic compounds as platforms for building complex molecular architectures.

Oxidative Transformations to Substituted Aromatic Systems

While the chloroethoxy side chains are the primary sites of reactivity, the aromatic ring can also be made to react under specific oxidative conditions. However, the ether linkages are generally stable to oxidation. Oxidation of alkyl side-chains on a benzene ring is a common transformation, but this typically requires benzylic hydrogens, which are absent in Benzene, 1,3-bis(2-chloroethoxy)-. msu.edu

Oxidation of the analogous compound, 1,4-bis(2-chloroethoxy)benzene, can lead to the formation of quinones. For the 1,3-isomer, direct oxidation to a simple quinone is not possible due to the meta-substitution pattern. However, under harsh oxidative conditions, degradation of the side chains and potential hydroxylation of the ring could occur, leading to substituted phenol (B47542) or resorcinol (B1680541) derivatives, though this is often not a synthetically controlled or useful transformation.

Reductive Processes and Hydrogenation of Chloroethoxy Groups

The chloroethoxy groups can undergo reductive cleavage. The use of strong reducing agents like lithium aluminum hydride could potentially reduce the C-Cl bond, leading to the formation of 1,3-bis(ethoxy)benzene. More controlled reduction might also be possible.

Furthermore, the aromatic ring itself can be reduced under forcing conditions. Catalytic hydrogenation of benzene rings typically requires high pressures of hydrogen gas and active metal catalysts such as platinum, palladium, or nickel. libretexts.orglibretexts.org This reaction would convert the benzene ring of Benzene, 1,3-bis(2-chloroethoxy)- into a cyclohexane (B81311) ring, yielding 1,3-bis(2-chloroethoxy)cyclohexane. The conditions required for aromatic ring hydrogenation are significantly harsher than those needed for reducing a typical alkene, allowing for selective reactions if other reducible groups are present. libretexts.orgphiladelphia.edu.jo For example, it is possible to reduce an alkene double bond in the presence of an aromatic ring using milder conditions. philadelphia.edu.jo

Role as a Key Intermediate in Complex Organic Synthesis

Due to its bifunctional nature, Benzene, 1,3-bis(2-chloroethoxy)- is a valuable building block in more complex organic syntheses. Its ability to react with two equivalents of a nucleophile, or with a single binucleophilic reagent, makes it an ideal cross-linking agent or a spacer molecule in the construction of larger, well-defined molecular structures.

For example, related bis(chloromethyl)benzene compounds are used as regioselective capping reagents in the synthesis of modified cyclodextrins. researchgate.net The defined distance and orientation between the two reactive chloromethyl groups allow for specific bridging between two hydroxyl groups on the cyclodextrin (B1172386) rim. researchgate.net By analogy, Benzene, 1,3-bis(2-chloroethoxy)- could be employed in a similar fashion to create larger, more flexible bridges in supramolecular chemistry or in the synthesis of bespoke polymers and macrocycles. The generation of complex benzenoid products often relies on the use of precisely substituted benzene derivatives as intermediates. nih.govnih.gov

Computational and Theoretical Investigations of Benzene, 1,3 Bis 2 Chloroethoxy and Cognate Systems

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing deep insights into molecular structure, reactivity, and properties. These methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to model electronic structure and predict the behavior of molecules. arxiv.orgrsc.org

Elucidation of Reaction Mechanisms and Transition States

For a molecule like Benzene (B151609), 1,3-bis(2-chloroethoxy)-, quantum chemical calculations could be employed to map out potential reaction pathways. For instance, in reactions involving nucleophilic substitution at the chloroethyl groups, these calculations would identify the structures of reactants, products, intermediates, and, crucially, the high-energy transition states that connect them. chemrxiv.orguantwerpen.be This allows for a step-by-step understanding of how chemical transformations occur at the molecular level.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). youtube.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability and reactivity. researchgate.netresearchgate.netunl.edu For Benzene, 1,3-bis(2-chloroethoxy)-, an FMO analysis would pinpoint the most likely sites for electrophilic and nucleophilic attack. While specific calculations for this compound are not available, studies on substituted benzenes show how donor groups (like the ethoxy groups) raise the HOMO energy, making the ring more susceptible to electrophilic attack, while the LUMO is often distributed across the aromatic system. researchgate.netresearchgate.net

Table 1: Illustrative Frontier Molecular Orbital Data for Benzene

This table provides example data for the parent compound, benzene, to illustrate the type of information generated from quantum chemical calculations. Specific data for Benzene, 1,3-bis(2-chloroethoxy)- is not available.

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
DFT (B3LYP/6-31G(d))-6.75-0.216.54
HF/6-31G(d)-9.181.1510.33 unl.edu

Note: These values are representative and can vary based on the computational method and basis set used.

Predictive Modeling of Supramolecular Interactions

Benzene, 1,3-bis(2-chloroethoxy)- possesses several features that could lead to interesting supramolecular assemblies. These include the aromatic ring, capable of π-π stacking and cation-π interactions, and the ether and chloro groups, which can participate in hydrogen bonding and halogen bonding. rsc.org Predictive modeling, often using a combination of quantum mechanics and molecular mechanics (QM/MM), can be used to understand and design how these molecules might self-assemble into larger, ordered structures like liquid crystals or host-guest complexes. nih.gov Such models could predict the geometry and stability of dimers, trimers, and larger aggregates.

Conformational Landscape Analysis and Molecular Dynamics Simulations

The two chloroethoxy side chains of Benzene, 1,3-bis(2-chloroethoxy)- are flexible, meaning the molecule can adopt numerous different three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable (lowest energy) conformations and the energy barriers between them. nih.govresearchgate.net Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the molecule over time, providing insights into its flexibility, how it explores its conformational space, and its interactions with a solvent or other molecules. This would be essential for understanding its physical properties and how its shape influences its biological or material functions.

Advanced Materials and Supramolecular Chemistry Applications of Benzene, 1,3 Bis 2 Chloroethoxy Derived Structures

Utilization in Polymer Synthesis and Modification

The presence of two terminal chloro groups makes Benzene (B151609), 1,3-bis(2-chloroethoxy)- an attractive monomer for various polycondensation reactions. These reactive sites allow for the systematic construction of polymer backbones, with the central phenoxy ring influencing the final material's thermal and mechanical properties.

Precursors for Aromatic Polyimides and Related Polymers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength. The standard synthesis route involves a two-step polycondensation between a dianhydride and a diamine. dakenchem.comazom.com

While Benzene, 1,3-bis(2-chloroethoxy)- is not a direct monomer for conventional polyimide synthesis due to its lack of amine or anhydride (B1165640) functionalities, it serves as a valuable precursor. The terminal chloro groups can be chemically converted into other functional groups, such as amines, through nucleophilic substitution reactions. This derivatization would transform the molecule into a custom diamine monomer, which could then be reacted with commercial dianhydrides to form novel polyimides. The incorporation of the flexible ether linkages and the meta-substituted benzene ring from the original precursor would be expected to enhance the solubility and processability of the resulting polyimide, a common challenge with these rigid polymers. nih.gov

Furthermore, the corresponding diol, 1,3-Bis(2-hydroxyethoxy)benzene (B93271), which can be derived from the title compound, has been used as a comonomer in the synthesis of waterborne polyurethanes. acs.org Its inclusion was shown to improve properties through the introduction of aromatic ring ether bonds and π-π stacking interactions, highlighting the utility of this core structure in polymer science. acs.org

Building Blocks for Ionene-Type Polymeric Systems

Ionene polymers are a class of polycations that contain charged atoms, typically quaternary ammonium (B1175870) centers, as integral parts of the polymer backbone. murraystate.eduresearchgate.net They are commonly synthesized via the Menschutkin reaction, which involves the step-growth polymerization of a dihalide with a ditertiary amine. researchgate.net

Benzene, 1,3-bis(2-chloroethoxy)- is an ideal dihalide monomer for this type of polymerization. Its two primary chloro groups are susceptible to nucleophilic attack by tertiary amines. When reacted with a difunctional tertiary amine, such as N,N,N',N'-tetramethyl-1,6-hexanediamine, it can form a linear ionene polymer. In this polymer, the 1,3-bis(ethoxy)benzene unit acts as a rigid linker between the positively charged quaternary ammonium sites. The properties of the resulting ionene, such as charge density and solubility, can be precisely tuned by selecting the appropriate ditertiary amine comonomer. researchgate.net

Table 1: Potential Ionene Polymer from Benzene, 1,3-bis(2-chloroethoxy)-

Monomer 1Monomer 2Resulting Polymer Structure
Benzene, 1,3-bis(2-chloroethoxy)-N,N,N',N'-Tetramethyl-1,6-hexanediamine

This table illustrates a representative structure of an ionene polymer formed by the reaction of Benzene, 1,3-bis(2-chloroethoxy)- with a ditertiary amine. The "n" indicates a repeating polymer unit.

Strategic Integration into Complex Molecular Architectures

Beyond linear polymers, the defined geometry and bifunctionality of Benzene, 1,3-bis(2-chloroethoxy)- make it a strategic component for creating intricate, three-dimensional molecules with specialized functions.

Synthesis of Crown Ethers and Macrocyclic Compounds

Crown ethers are macrocyclic polyethers renowned for their ability to selectively bind cations within their central cavity. rsc.org The Williamson ether synthesis is a cornerstone method for their preparation, typically involving the reaction of a dihalide with a diol under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. wikipedia.orgmasterorganicchemistry.com

Benzene, 1,3-bis(2-chloroethoxy)- is an excellent precursor for phenylene-containing crown ethers and other macrocycles. By reacting it with a diol such as resorcinol (B1680541) or catechol, a cyclization reaction can be induced. nasa.gov The reaction proceeds via a double Williamson ether synthesis, where the alkoxide forms of the diol displace the two chloride ions on the Benzene, 1,3-bis(2-chloroethoxy)- molecule to close the ring. rsc.orglibretexts.org The meta-substitution pattern of the starting material pre-organizes the reactive ends, facilitating the formation of a macrocyclic cavity of a specific size and shape, which is crucial for selective ion binding.

Table 2: Proposed Synthesis of a Macrocycle via Cyclization

Reactant AReactant BReaction ConditionsProduct
Benzene, 1,3-bis(2-chloroethoxy)-ResorcinolBase (e.g., K₂CO₃), High Dilution in DMF

This table presents a plausible reaction scheme for the synthesis of a novel macrocyclic compound from Benzene, 1,3-bis(2-chloroethoxy)- and resorcinol.

Employment as Linker Molecules in Functional Chemical Probes

Functional chemical probes are molecules designed to interact with and report on specific biological targets or chemical environments. They often consist of multiple domains: a targeting moiety that binds to the analyte, a reporter group (e.g., a fluorophore), and a linker that connects them.

The structure of Benzene, 1,3-bis(2-chloroethoxy)- makes it an excellent candidate for use as a rigid linker molecule. The central benzene ring provides a well-defined and conformationally restricted spacer, preventing unwanted interactions between the targeting and reporter domains. The two chloroethoxy arms serve as chemical handles that can be functionalized through nucleophilic substitution. This allows for the sequential attachment of different molecular fragments, such as a bioactive ligand to one end and a fluorescent dye to the other. researchgate.net The use of such a rigid linker is critical for maintaining the optimal distance and orientation required for the probe's function, for instance, in fluorescence resonance energy transfer (FRET) applications.

Supramolecular Assembly and Non-Covalent Interactions

Supramolecular chemistry involves the design of complex chemical systems held together by non-covalent forces. The benzene ring is a fundamental unit in this field, primarily due to its ability to engage in π-π stacking interactions. wikipedia.orglibretexts.org These interactions, which include parallel-displaced and T-shaped arrangements, are crucial for the self-assembly of molecules into ordered, higher-level structures. utexas.edu

Furthermore, the chloroethoxy side chains offer a platform for chemical modification to introduce other non-covalent interaction sites. For example, substitution of the chloro groups with moieties capable of hydrogen bonding (e.g., amides, carboxylic acids) or metal coordination would create a more complex monomer. Such derivatives could then self-assemble through a combination of π-π stacking and hydrogen bonding, leading to the formation of well-defined supramolecular polymers, gels, or discrete nanostructures.

Formation of Self-Assembled Frameworks

The strategic design of self-assembled frameworks from bespoke molecular components is a cornerstone of modern supramolecular chemistry. While "Benzene, 1,3-bis(2-chloroethoxy)-" does not itself readily form such frameworks, its chemical architecture makes it an ideal precursor for the synthesis of ditopic ligands that can undergo programmed assembly. The chloroethoxy groups are amenable to nucleophilic substitution, allowing for the introduction of functionalities capable of directing self-assembly through specific, non-covalent interactions.

A prominent strategy involves the conversion of the terminal chloro groups into azides, transforming the molecule into "1,3-bis(2-azidoethoxy)benzene." This diazide derivative becomes a key building block for constructing larger supramolecular architectures via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is highly efficient and specific, yielding stable 1,2,3-triazole linkages. semanticscholar.orgorganic-chemistry.org By reacting the diazide with various alkynes, a library of bis(triazole) ligands can be synthesized.

The resulting bis(triazole) molecules, featuring a central benzene core and outward-projecting triazole rings, can then participate in the formation of self-assembled frameworks through various non-covalent interactions. These interactions can include hydrogen bonding, π-π stacking, and metal coordination. For instance, the nitrogen atoms of the triazole rings are excellent coordination sites for metal ions, leading to the formation of metallo-supramolecular frameworks. The structure of the alkyne used in the CuAAC reaction can be tailored to introduce additional functional groups that further guide the self-assembly process, allowing for fine-tuning of the resulting framework's properties.

Precursor CompoundDerivativeKey ReactionResulting Ligand Type
Benzene, 1,3-bis(2-chloroethoxy)-1,3-Bis(2-azidoethoxy)benzeneNucleophilic SubstitutionDiazide Building Block
1,3-Bis(2-azidoethoxy)benzene1,3-Bis[(1-R-1H-1,2,3-triazol-4-yl)methoxy]benzeneCuAAC Click ChemistryBis(triazole) Ligand

Engineering of Porous Organic Cages and Networks

The principles of covalent and dynamic covalent chemistry are employed to construct porous organic cages (POCs) and porous organic networks (PONs) from precisely designed molecular building blocks. researchgate.netmsu.edu Similar to the formation of self-assembled frameworks, "Benzene, 1,3-bis(2-chloroethoxy)-" serves as a valuable starting material for the synthesis of the requisite rigid and geometrically defined monomers.

The conversion of "Benzene, 1,3-bis(2-chloroethoxy)-" to a diazide derivative, as described previously, is a critical first step. This diazide can then be used in polymerization reactions with multi-alkyne linkers to form extended porous organic networks. The triazole linkages formed via CuAAC provide robust and chemically stable connections within the network structure. The porosity of these networks can be engineered by carefully selecting the size and geometry of the alkyne co-monomers. For example, using a trigonal tri-alkyne linker with the linear diazide derived from "Benzene, 1,3-bis(2-chloroethoxy)-" can lead to the formation of a 2D porous organic network.

Alternatively, the diazide can be reacted with a di-alkyne in a [2+2] or [3+3] cycloaddition reaction under high dilution conditions to favor the formation of discrete molecular cages over extended polymers. The resulting porous organic cages would possess a defined cavity, the size and shape of which are determined by the length and rigidity of the constituent building blocks. These cages can exhibit permanent porosity in the solid state, making them suitable for applications in gas storage and separation. semanticscholar.orgsigmaaldrich.com

The table below outlines a conceptual synthetic pathway and the resulting porous structures.

Derivative of Benzene, 1,3-bis(2-chloroethoxy)-Co-monomerReaction TypeResulting Structure
1,3-Bis(2-azidoethoxy)benzeneTrigonal Tri-alkyneCuAAC Polymerization2D Porous Organic Network
1,3-Bis(2-azidoethoxy)benzeneLinear Di-alkyne[n+n] CycloadditionPorous Organic Cage

Environmental and Biological Degradation Pathways of Bis 2 Chloroethoxy Benzene Derivatives

Microbial Biotransformation Mechanisms of Chloroether Compounds

The microbial breakdown of chloroether compounds is a critical area of bioremediation research. For related molecules, two primary mechanisms are often investigated: dehalogenation and O-dealkylation.

Investigation of Sequential Dehalogenation Processes

Sequential dehalogenation is a process where halogen atoms are removed one by one from a molecule. In anaerobic environments, this is often a respiratory process known as organohalide respiration. Bacteria from the genus Dehalococcoides, for instance, are known to reductively dehalogenate higher chlorinated benzenes. nih.gov This process involves the enzymatic removal of a chlorine atom and its replacement with a hydrogen atom, typically lowering the toxicity of the compound. For Benzene (B151609), 1,3-bis(2-chloroethoxy)-, a sequential dehalogenation would hypothetically involve the initial removal of one chlorine atom to form 1-(2-chloroethoxy)-3-(2-hydroxyethoxy)benzene, followed by the removal of the second chlorine to yield 1,3-bis(2-hydroxyethoxy)benzene (B93271). However, no studies have specifically documented this process for this compound.

Understanding Monooxygenase-Mediated O-Dealkylation

Aerobic degradation pathways often involve monooxygenase enzymes. These enzymes can catalyze the cleavage of the ether bond (O-dealkylation). This mechanism has been observed in the degradation of other ether-containing compounds. For Benzene, 1,3-bis(2-chloroethoxy)-, a monooxygenase could attack the ether linkage, potentially leading to the formation of resorcinol (B1680541) and 2-chloroethanol. Further degradation of these intermediates would then be required for complete mineralization. Research on the similar compound bis(2-chloroethyl) ether has shown that some bacteria may employ a monooxygenase-mediated O-dealkylation mechanism. nih.gov

Identification of Microbial Strains for Bioremediation

While a variety of microbial strains have been identified for the bioremediation of chlorinated hydrocarbons and benzene, toluene (B28343), ethylbenzene, and xylene (BTEX) compounds, no specific strains have been reported to degrade Benzene, 1,3-bis(2-chloroethoxy)-. Genera such as Pseudomonas, Burkholderia, and Rhodococcus are frequently implicated in the aerobic degradation of chlorinated aromatic compounds. nih.gov Under anaerobic conditions, Dehalococcoides is a key player in the reductive dehalogenation of chlorobenzenes. nih.govnih.gov The potential for any of these organisms to act on Benzene, 1,3-bis(2-chloroethoxy)- has not been investigated.

Table 1: Microbial Genera Involved in Degradation of Related Chlorinated Compounds

Microbial GenusDegradation CapabilityRelevant Compounds
DehalococcoidesReductive Dehalogenation (Anaerobic)Polychlorinated Benzenes, Chloroethenes
PseudomonasAerobic OxidationChlorobenzenes, BTEX
BurkholderiaAerobic OxidationChlorobenzenes
XanthobacterSequential DehalogenationBis(2-chloroethyl) ether
PseudonocardiaMonooxygenase-mediated O-dealkylationBis(2-chloroethyl) ether

Abiotic Hydrolysis Pathways in Aqueous Environments

Abiotic hydrolysis is a chemical degradation process that can be significant for some organic compounds in water. The rate of this reaction is often dependent on pH and temperature.

Characterization of Hydrolytic Products and Transient Intermediates

For Benzene, 1,3-bis(2-chloroethoxy)-, hydrolysis would likely involve the nucleophilic substitution of the chlorine atoms by hydroxide (B78521) ions. This would result in the formation of 1,3-bis(2-hydroxyethoxy)benzene and hydrochloric acid. The reaction would likely proceed in a stepwise manner, with 1-(2-chloroethoxy)-3-(2-hydroxyethoxy)benzene as a transient intermediate. However, no experimental studies have confirmed the identity of these hydrolytic products or any transient intermediates for this specific compound.

pH-Dependent Kinetic Studies of Degradation

The kinetics of hydrolysis for alkyl halides are known to be influenced by pH. Generally, the rate of hydrolysis increases under alkaline conditions due to the higher concentration of the nucleophile (OH⁻). For the related compound 1,4-Bis(2-chloroethoxy)benzene, it has been suggested that the cleavage of the chloro-alkane bond is faster at a pH greater than 10. It is reasonable to assume that Benzene, 1,3-bis(2-chloroethoxy)- would exhibit similar pH-dependent hydrolysis kinetics, but specific rate constants and half-lives have not been determined.

Table 2: Potential Degradation Products of Benzene, 1,3-bis(2-chloroethoxy)-

Degradation PathwayPotential Intermediate(s)Potential Final Product(s)
Sequential Dehalogenation1-(2-chloroethoxy)-3-(2-hydroxyethoxy)benzene1,3-bis(2-hydroxyethoxy)benzene
O-DealkylationResorcinol, 2-chloroethanolFurther breakdown products
Abiotic Hydrolysis1-(2-chloroethoxy)-3-(2-hydroxyethoxy)benzene1,3-bis(2-hydroxyethoxy)benzene

Pathways of Core Benzene Ring Biodegradation in Environmental Systems

The biodegradation of the central benzene ring of "Benzene, 1,3-bis(2-chloroethoxy)-" is a critical step in its complete mineralization. While specific studies on the complete microbial degradation of this particular compound are not extensively documented, the pathways can be inferred from the well-established principles of benzene and chlorinated aromatic compound biodegradation, as well as the enzymatic cleavage of aryl ethers. The degradation of the core aromatic structure is contingent on the initial transformation of the chloroethoxy side chains, which can significantly influence the subsequent enzymatic attacks on the benzene ring.

Aerobic Biodegradation

Under aerobic conditions, the biodegradation of the benzene ring typically proceeds after the initial cleavage of the ether linkages of the chloroethoxy side chains. This initial cleavage would likely result in the formation of 1,3-dihydroxybenzene (resorcinol) or related hydroxylated intermediates. Once the ring is dihydroxylated, it becomes susceptible to ring cleavage by dioxygenase enzymes.

The central aerobic pathway for the breakdown of the benzene ring involves the following key stages:

Dioxygenation: The aromatic ring is attacked by a dioxygenase enzyme, which incorporates both atoms of molecular oxygen into the substrate. This results in the formation of a cis-dihydrodiol. For a dihydroxylated intermediate like resorcinol, a dioxygenase would catalyze the formation of a trihydroxybenzene derivative.

Dehydrogenation: The cis-dihydrodiol is then dehydrogenated by a dehydrogenase enzyme to form a catechol-like structure. In the case of resorcinol degradation, this would lead to 1,2,4-trihydroxybenzene.

Ring Cleavage: The resulting catechol or substituted catechol is the substrate for ring-cleavage dioxygenases. There are two primary modes of ring cleavage:

Ortho-cleavage: The bond between the two hydroxyl groups is cleaved by a catechol 1,2-dioxygenase, leading to the formation of cis,cis-muconic acid or its substituted derivatives.

Meta-cleavage: The bond adjacent to one of the hydroxyl groups is cleaved by a catechol 2,3-dioxygenase, resulting in the formation of a 2-hydroxymuconic semialdehyde.

Further Metabolism: The linear products of ring cleavage are then further metabolized through various enzymatic steps into intermediates of central metabolism, such as acetyl-CoA, succinyl-CoA, and pyruvate, which can then enter the Krebs cycle to be completely mineralized to carbon dioxide and water. battelle.org

The presence of chlorine atoms on the side chains could potentially lead to the formation of chlorinated catechols if the ether bonds are not cleaved first. Chlorinated catechols are also known to be degraded, although sometimes more slowly, by similar ring-cleavage pathways. bohrium.com

Table 1: Key Enzymes in Aerobic Benzene Ring Biodegradation

Enzyme ClassFunctionExample Substrate
Aromatic DioxygenaseInitial attack on the benzene ringBenzene, Toluene
cis-Dihydrodiol DehydrogenaseFormation of catecholscis-1,2-Dihydroxy-cyclohexa-3,5-diene
Catechol 1,2-DioxygenaseOrtho-cleavage of the catechol ringCatechol
Catechol 2,3-DioxygenaseMeta-cleavage of the catechol ringCatechol

This table presents a generalized overview of enzyme classes involved in aerobic aromatic degradation.

Anaerobic Biodegradation

Anaerobic biodegradation of the benzene ring is a more complex process and generally occurs at a slower rate than aerobic degradation. rsc.org It is particularly relevant in anoxic environments such as contaminated aquifers and sediments. The initial activation of the stable benzene ring in the absence of oxygen is a key challenge for microorganisms.

For a compound like "Benzene, 1,3-bis(2-chloroethoxy)-", anaerobic degradation would likely commence with the reductive dechlorination of the side chains and/or cleavage of the ether bonds. Following these initial transformations, the central benzene ring can be activated through several proposed mechanisms:

Carboxylation: One of the most studied anaerobic activation mechanisms is the direct carboxylation of the benzene ring to form benzoate (B1203000) or a substituted benzoate. This reaction is catalyzed by a benzoyl-CoA carboxylase. The resulting benzoyl-CoA is a central intermediate in the anaerobic degradation of many aromatic compounds. ethz.ch

Hydroxylation: Another potential activation step is the hydroxylation of the benzene ring to form phenol (B47542) or a substituted phenol. The source of the hydroxyl group is believed to be water.

Methylation: In some cases, methylation of the benzene ring to form toluene has been observed as an initial activation step.

Once the aromatic ring is activated and converted to a key intermediate like benzoyl-CoA, it enters a common downstream pathway:

Ring Reduction: The aromatic ring of benzoyl-CoA is reduced by a dearomatizing benzoyl-CoA reductase. mdpi.com This enzymatic step overcomes the resonance stability of the benzene ring.

Ring Cleavage: The resulting cyclic diene is then hydrolyzed and undergoes further enzymatic reactions, leading to the opening of the ring structure.

β-Oxidation-like Pathway: The linear products are then typically metabolized through a pathway analogous to the β-oxidation of fatty acids, ultimately yielding acetyl-CoA, which can be used for cell growth or be completely oxidized to CO2. ethz.ch

Anaerobic degradation is often carried out by a consortium of microorganisms, where different species perform different steps of the degradation process. nih.gov For instance, one group of bacteria might be responsible for the initial dehalogenation and ether cleavage, while another group carries out the fermentation of the resulting intermediates, and methanogens might convert the final products to methane. nih.govnih.gov

Table 2: Proposed Stages in Anaerobic Benzene Ring Biodegradation

StageDescriptionKey Intermediate
ActivationInitial enzymatic attack on the benzene ring in the absence of oxygen.Benzoate, Phenol
Conversion to Central IntermediateThe activated compound is converted to a common intermediate.Benzoyl-CoA
Ring ReductionThe aromaticity of the ring is lost through enzymatic reduction.Cyclohex-1,5-diene-1-carboxyl-CoA
Ring Cleavage and Further MetabolismThe alicyclic ring is opened and the resulting aliphatic chain is degraded.Acetyl-CoA

This table outlines the generalized stages of anaerobic benzene ring degradation.

The specific pathway for the core benzene ring of "Benzene, 1,3-bis(2-chloroethoxy)-" in environmental systems will ultimately depend on the microbial communities present and the prevailing redox conditions.

Future Research Trajectories for Benzene, 1,3 Bis 2 Chloroethoxy

Development of Greener and More Efficient Synthetic Routes

The classical synthesis of Benzene (B151609), 1,3-bis(2-chloroethoxy)- likely involves a Williamson ether synthesis, reacting resorcinol (B1680541) (benzene-1,3-diol) with a 2-chloroethoxy synthon. Future research should focus on optimizing this process to enhance efficiency and environmental compatibility.

Key areas for investigation include:

Phase-Transfer Catalysis (PTC): Utilizing PTC could improve reaction rates and yields by facilitating the transfer of the resorcinol phenoxide from an aqueous phase to an organic phase where the chloroethoxy reagent resides. This can reduce the need for harsh solvents and high temperatures.

Ionic Liquids and Green Solvents: Exploring the use of ionic liquids or other environmentally benign solvents like supercritical fluids could replace traditional volatile organic compounds (VOCs), reducing the environmental footprint of the synthesis. researchgate.net Some ionic liquids can act as both solvent and catalyst. researchgate.net

Catalyst Optimization: For related syntheses, such as that of 1,4-bis[2-(2-hydroxyethoxy)ethoxy]benzene, mixed catalyst systems (e.g., K₂CO₃ with Cs₂CO₃) have been shown to improve yields and reduce reaction times. google.com Similar systematic studies could identify optimal catalysts for the synthesis of Benzene, 1,3-bis(2-chloroethoxy)-.

Flow Chemistry: Transitioning from batch processing to continuous flow chemistry could offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher purity, improved safety, and easier scalability.

Table 1: Potential Improvements in the Synthesis of Benzene, 1,3-bis(2-chloroethoxy)-

Research Area Objective Potential Advantages
Phase-Transfer Catalysis Increase reaction efficiency Higher yields, milder conditions, reduced use of organic solvents.
Green Solvents Minimize environmental impact Replacement of volatile organic compounds (VOCs), potential for catalyst recycling. researchgate.net
Catalyst Development Optimize reaction kinetics Shorter reaction times, increased product purity, lower energy consumption. google.com

| Flow Chemistry | Enhance process control and safety | Improved heat and mass transfer, safer handling of reagents, easier scale-up. |

Exploration of Novel Chemical Transformations and Functionalizations

The two chloroethoxy groups on the benzene ring are primary reactive sites for nucleophilic substitution. This difunctionality makes the molecule a versatile precursor for a variety of new structures.

Future research should explore:

Nucleophilic Substitution Reactions: A wide range of nucleophiles can be used to displace the chloride ions. Reactions with amines, thiols, azides, and other alkoxides could lead to a diverse library of new disubstituted benzene derivatives. For example, reaction with thiophenol could yield 1,3-Bis(phenylthio)benzene analogues. chemicalbook.com

Synthesis of Macrocycles and Crown Ether Analogues: Intramolecular or intermolecular reactions with difunctional nucleophiles could lead to the formation of novel macrocyclic structures. Given the 1,3-substitution pattern, these reactions could produce unique host molecules with specific binding cavities, analogous to crown ethers.

Polymerization: As a difunctional monomer, Benzene, 1,3-bis(2-chloroethoxy)- can be used in polycondensation reactions. For instance, reaction with sodium polysulfide could yield polymers with unique optical and electronic properties. Haloethers are known intermediates in the synthesis of polymers and resins. epa.gov

Haloform-type Reactions: While the classic haloform reaction involves methyl ketones, related transformations involving exhaustive halogenation could be explored under specific conditions to functionalize the molecule further. nih.gov

Expansion into Emerging Fields of Advanced Materials Science

The derivatives and polymers synthesized from Benzene, 1,3-bis(2-chloroethoxy)- could find applications in advanced materials. The aromatic core provides rigidity and thermal stability, while the flexible ether linkages can impart processability.

Potential areas of application to be investigated:

High-Performance Polymers: Polymers derived from this monomer could exhibit desirable properties such as high thermal stability, chemical resistance, and specific refractive indices, making them suitable for specialty coatings, membranes, or engineering plastics.

Materials for Electronics and Photonics: Functionalization with electronically active groups could lead to materials for organic light-emitting diodes (OLEDs), sensors, or nonlinear optical applications. The precise 1,3-substitution pattern allows for the controlled orientation of functional groups.

Ion-Exchange Resins: Haloethers serve as intermediates in the synthesis of ion-exchange resins. epa.govepa.gov The chloroethoxy groups can be converted to quaternary ammonium (B1175870) salts or other charged moieties to create novel anion-exchange materials for water purification or chemical separation processes.

Advanced Mechanistic Studies through Integrated Experimental and Computational Approaches

A fundamental understanding of the reaction mechanisms involving Benzene, 1,3-bis(2-chloroethoxy)- is crucial for optimizing existing transformations and designing new ones. A combination of experimental kinetics and computational modeling offers a powerful approach.

Future research should focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways, calculate activation barriers, and predict the stability of intermediates and transition states for the nucleophilic substitution reactions. nih.gov This can provide insights into regioselectivity and stereoselectivity and help explain experimentally observed reactivity. rsc.org

Synergistic Experimental-Computational Studies: Combining experimental kinetic data with computational models can validate theoretical predictions and provide a comprehensive picture of the reaction mechanism. nih.gov This approach has been used to elucidate the mechanisms of halogenase enzymes and other complex reactions. nih.govresearchgate.net

Investigating Solvent Effects: Computational models can be used to study the role of the solvent in mediating reaction pathways, which is particularly relevant when comparing traditional organic solvents with greener alternatives like ionic liquids.

Table 2: Integrated Approaches for Mechanistic Studies

Research Area Methodology Scientific Goal
Reaction Pathway Modeling Density Functional Theory (DFT) Elucidate transition states and intermediates for nucleophilic substitution. nih.gov
Kinetic Analysis In-situ spectroscopy (NMR, IR) combined with computational modeling Validate theoretical models and determine reaction rate laws. nih.gov

| Solvent Effects | Solvation models in DFT calculations | Understand the role of the solvent in reaction energetics and mechanism. |

Comprehensive Assessment of Environmental Fate and Remediation Strategies for Complex Haloethers

Given that many halogenated organic compounds are persistent and can have adverse environmental effects, a thorough assessment of the environmental fate of Benzene, 1,3-bis(2-chloroethoxy)- is essential. rsc.orgresearchgate.net β-chloroethers, in particular, have been identified as widespread environmental contaminants that can persist and pass through drinking water treatment plants. epa.gov

Future research should address:

Biodegradation Pathways: Studies are needed to determine if microorganisms can degrade this compound and to identify the metabolic pathways and enzymes involved. While some haloethers are known to be recalcitrant, certain bacteria may possess enzymes capable of dehalogenation. researchgate.net

Abiotic Degradation: The rates and products of abiotic degradation processes such as hydrolysis and photolysis should be quantified under various environmental conditions (pH, temperature, presence of photosensitizers).

Sorption and Transport: The sorption behavior of the compound to soil and sediment will determine its mobility in the environment. These parameters are crucial for developing accurate environmental transport models.

Development of Remediation Technologies: Based on its chemical properties and degradation pathways, novel remediation strategies can be developed. These might include advanced oxidation processes, bioremediation using specialized microbial consortia, or adsorption using novel materials like functionalized carbon nanotubes. researchgate.net

Q & A

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of Benzene, 1,3-bis(2-chloroethoxy)-, and how are data interpreted?

To confirm the molecular structure, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for identifying the positions of the chloroethoxy substituents on the benzene ring. For example, the aromatic protons in the 1,3-positions will show distinct splitting patterns due to coupling with adjacent substituents. Mass Spectrometry (MS) (EI or ESI) can validate the molecular ion peak (e.g., m/z 235.109 for C₁₀H₁₂Cl₂O₂) and fragmentation patterns . Fourier-Transform Infrared Spectroscopy (FT-IR) helps confirm functional groups like C-O-C (ether linkage) and C-Cl bonds. Cross-referencing with databases like NIST Chemistry WebBook ensures accurate spectral assignments .

Q. What safety considerations and handling protocols are critical when working with Benzene, 1,3-bis(2-chloroethoxy)- in laboratory settings?

This compound is classified as hazardous due to its chloroethoxy groups, which may hydrolyze to release toxic byproducts. Key protocols include:

  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Storage : Keep in airtight containers away from moisture and light (0–6°C recommended for similar halogenated ethers) .
  • Waste Disposal : Follow EPA guidelines for halogenated organic compounds (e.g., incineration or specialized chemical waste services) .

Advanced Research Questions

Q. What methodologies are recommended for detecting trace levels of Benzene, 1,3-bis(2-chloroethoxy)- in environmental samples?

For environmental monitoring, Gas Chromatography-Mass Spectrometry (GC-MS) is preferred due to its sensitivity for halogenated aromatics. Use a DB-5MS column and electron ionization (EI) mode. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) with C18 cartridges can pre-concentrate samples. Method validation should include spiked recovery tests (e.g., 80–120% recovery rates) and limits of detection (LOD < 1 ppb) .

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) across studies?

Discrepancies often arise from impurities or degradation during synthesis. To mitigate:

  • Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) with a UV detector (λ = 254 nm) to quantify purity (>95% recommended for reproducibility) .
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light conditions. Monitor via NMR or LC-MS to identify hydrolysis products (e.g., chlorinated alcohols) .

Q. What are the challenges in optimizing synthetic routes for Benzene, 1,3-bis(2-chloroethoxy)-, and how can yields be improved?

Common synthesis involves nucleophilic substitution between 1,3-dihydroxybenzene and 2-chloroethyl chloride. Key challenges include:

  • Byproduct Formation : Competing reactions may produce mono-substituted derivatives. Use excess 2-chloroethyl chloride and a base (e.g., K₂CO₃) to drive the reaction .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) improves purity. Yields typically range from 60–75%, but microwave-assisted synthesis can enhance efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.